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molecular formula C9H8F2O2 B1429089 Methyl 2-(2,6-difluorophenyl)acetate CAS No. 872046-08-7

Methyl 2-(2,6-difluorophenyl)acetate

Cat. No. B1429089
M. Wt: 186.15 g/mol
InChI Key: NLLWDHPDRSLBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999957B2

Procedure details

2,6-Difluorophenylacetic acid (2.61 g, 15.16 mmol) was taken up in THF (52 mL)/MeOH (13 mL). TMS-Diazomethane, 2 M in Et2O (8.5 mL, 17.00 mmol) was added and the resulting mixture was stirred at room temperature for 2 hours. The solvent was removed in vacuo and the residue purified by MPLC (2-20% EtOAc-hexanes) to give methyl 2,6-difluorophenylacetate as a colourless oil.
Quantity
2.61 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
52 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][C:10]([OH:12])=[O:11].CO.[Si](C=[N+]=[N-])(C)(C)[CH3:16].CCOCC>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][C:10]([O:12][CH3:16])=[O:11]

Inputs

Step One
Name
Quantity
2.61 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)CC(=O)O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
8.5 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
52 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by MPLC (2-20% EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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